Trimethaphan
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Overview
Description
Trimethaphan is a ganglionic blocking agent primarily used to manage hypertensive emergencies and to induce controlled hypotension during surgical procedures. It functions by inhibiting the transmission of nerve impulses in the autonomic ganglia, which results in vasodilation and a subsequent decrease in blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethaphan can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the formation of a sulfonium compound, which is a key intermediate in the production of this compound. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The process includes the purification of the final product through crystallization or other separation techniques to ensure that the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Trimethaphan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used with this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents that can be used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Trimethaphan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ganglionic blocking agents and their interactions with other chemicals.
Biology: Researchers use this compound to investigate the physiological effects of ganglionic blockade on various biological systems.
Medicine: this compound is employed in clinical research to explore its efficacy and safety in managing hypertensive crises and controlling blood pressure during surgeries.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Trimethaphan exerts its effects by blocking the nicotinic acetylcholine receptors in the autonomic ganglia. This inhibition prevents the transmission of nerve impulses, leading to a reduction in sympathetic tone and vasodilation. The primary molecular targets are the neuronal acetylcholine receptor subunits, which are crucial for the compound’s hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
Hexamethonium: Another ganglionic blocker used for similar purposes but with different pharmacokinetic properties.
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, used in the treatment of hypertension and smoking cessation.
Pentolinium: A ganglionic blocker with a similar mechanism of action but different clinical applications.
Uniqueness of Trimethaphan
This compound is unique due to its rapid onset and short duration of action, making it particularly useful in acute settings where quick and reversible control of blood pressure is required. Its ability to induce controlled hypotension during surgery without significant central nervous system effects sets it apart from other ganglionic blockers .
Properties
CAS No. |
7187-66-8 |
---|---|
Molecular Formula |
C22H25N2OS+ |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one |
InChI |
InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1 |
InChI Key |
CHQOEHPMXSHGCL-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
6.65e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU 2222; NU2222; NU-2222; Ro 2-2222; Ro-2-2222; Ro2-2222; Ro 22222; Ro-22222; Ro22222; Trimethaphan; Trimetaphan camsilate; trade name Arfonad. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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